Propanedioic acid, [(2-thienylamino)methylene]-, diethyl ester
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Overview
Description
Propanedioic acid, [(2-thienylamino)methylene]-, diethyl ester is a chemical compound with the molecular formula C12H15NO4S It is known for its unique structure, which includes a thienylamino group attached to a methylene bridge, and two ethyl ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, [(2-thienylamino)methylene]-, diethyl ester typically involves the reaction of diethyl malonate with 2-thienylamine in the presence of a suitable catalyst. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol, for several hours. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Propanedioic acid, [(2-thienylamino)methylene]-, diethyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thienylamino group to a thienyl group.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various ester derivatives.
Scientific Research Applications
Propanedioic acid, [(2-thienylamino)methylene]-, diethyl ester has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of propanedioic acid, [(2-thienylamino)methylene]-, diethyl ester involves its interaction with various molecular targets and pathways. The thienylamino group can participate in hydrogen bonding and π-π interactions, which can influence the compound’s reactivity and binding affinity. Additionally, the ester groups can undergo hydrolysis to release active intermediates that further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
Malonic acid: A dicarboxylic acid with a similar backbone structure but without the thienylamino group.
Diethyl malonate: The diethyl ester of malonic acid, commonly used in organic synthesis.
Thienylacetic acid: Contains a thienyl group but differs in its overall structure and reactivity.
Uniqueness
Propanedioic acid, [(2-thienylamino)methylene]-, diethyl ester is unique due to the presence of the thienylamino group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
diethyl 2-[(thiophen-2-ylamino)methylidene]propanedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c1-3-16-11(14)9(12(15)17-4-2)8-13-10-6-5-7-18-10/h5-8,13H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQYRYWAORDDQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=CS1)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60469513 |
Source
|
Record name | Propanedioic acid, [(2-thienylamino)methylene]-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60469513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59713-52-9 |
Source
|
Record name | Propanedioic acid, [(2-thienylamino)methylene]-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60469513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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